molecular formula C15H10Cl3N3O3 B15062560 6-Chloro-2-(2,6-dichloro-3,5-dimethoxyphenyl)pyrido[3,4-d]pyrimidin-4(3H)-one

6-Chloro-2-(2,6-dichloro-3,5-dimethoxyphenyl)pyrido[3,4-d]pyrimidin-4(3H)-one

Cat. No.: B15062560
M. Wt: 386.6 g/mol
InChI Key: DUNJZSGQEXQSQW-UHFFFAOYSA-N
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Description

6-Chloro-2-(2,6-dichloro-3,5-dimethoxyphenyl)pyrido[3,4-d]pyrimidin-4(3H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple chlorine and methoxy groups attached to a pyrido[3,4-d]pyrimidinone core, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(2,6-dichloro-3,5-dimethoxyphenyl)pyrido[3,4-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds through a series of chlorination and methoxylation reactions. The key steps include:

    Chlorination: Introduction of chlorine atoms to the aromatic ring using reagents like thionyl chloride or phosphorus pentachloride.

    Methoxylation: Introduction of methoxy groups using methanol in the presence of a catalyst such as sulfuric acid.

    Cyclization: Formation of the pyrido[3,4-d]pyrimidinone core through cyclization reactions involving intermediates like 2,6-dichloro-3,5-dimethoxybenzaldehyde and appropriate amines.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(2,6-dichloro-3,5-dimethoxyphenyl)pyrido[3,4-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can reduce the chlorine atoms to hydrogen.

    Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride or potassium tert-butoxide as bases in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Scientific Research Applications

6-Chloro-2-(2,6-dichloro-3,5-dimethoxyphenyl)pyrido[3,4-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(2,6-dichloro-3,5-dimethoxyphenyl)pyrido[3,4-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell growth in cancer cells or the inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-Chloro-2-(2,6-dichloro-3,5-dimethoxyphenyl)pyrido[3,4-d]pyrimidin-4(3H)-one apart is its unique combination of chlorine and methoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C15H10Cl3N3O3

Molecular Weight

386.6 g/mol

IUPAC Name

6-chloro-2-(2,6-dichloro-3,5-dimethoxyphenyl)-3H-pyrido[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C15H10Cl3N3O3/c1-23-8-4-9(24-2)13(18)11(12(8)17)14-20-7-5-19-10(16)3-6(7)15(22)21-14/h3-5H,1-2H3,(H,20,21,22)

InChI Key

DUNJZSGQEXQSQW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1Cl)C2=NC3=CN=C(C=C3C(=O)N2)Cl)Cl)OC

Origin of Product

United States

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